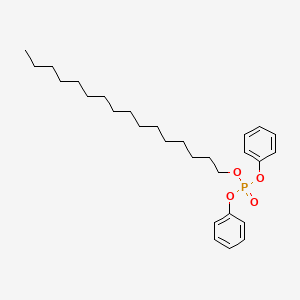

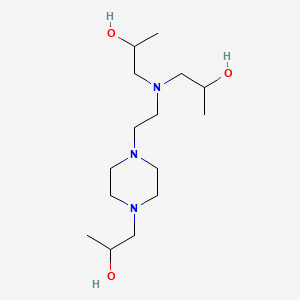

1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine

Übersicht

Beschreibung

The compound "1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine" is a structurally complex molecule that may be related to various piperazine derivatives with potential therapeutic applications. Piperazine derivatives have been extensively studied due to their pharmacological properties, including their ability to interact with biological targets such as the dopamine transporter (DAT) . These interactions are crucial for developing therapeutic agents for conditions like cocaine abuse .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various substituents to enhance their biological activity and selectivity. For instance, the addition of hydroxy and methoxy groups to the phenylpropyl moiety of certain piperazine compounds has resulted in potent and selective ligands for the DAT . Similarly, the synthesis of optically pure phenyl- and non-phenyl-substituted piperazines has been reported, with the S configuration of the hydroxyl group showing more selectivity for the DAT over the serotonin transporter (SERT) . These synthetic approaches highlight the importance of stereochemistry and functional group modification in the development of therapeutic agents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical for their interaction with biological targets. The crystal structure of a related compound, N,N,N',N'-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, has been determined, providing insights into the spatial arrangement of substituents and their potential interactions with biological macromolecules . The molecular structure can influence the binding affinity and selectivity of these compounds towards their respective targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions to form new compounds with different biological activities. For example, the nucleophilic addition reaction of 1,4-bis(3-aminopropyl)piperazine and acrylonitrile has been used to synthesize polynitriles . These reactions are essential for the diversification of piperazine-based libraries and the discovery of compounds with novel properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as their thermal behavior and solubility, are important for their formulation and therapeutic application. The thermal stability of a polynitrile derivative of piperazine has been studied, showing good stability up to 220°C . These properties can affect the compound's pharmacokinetics and the development of dosage forms, such as extended-release formulations for therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Therapeutic Agents for Cocaine Abuse : Several studies have focused on the synthesis of derivatives of 1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine to develop therapeutic agents for cocaine abuse. For example, Hsin et al. (2003) synthesized a series of optically pure phenyl-and non-phenyl-substituted derivatives and investigated their binding affinity for dopamine transporter (DAT), identifying potential candidates for long-acting cocaine abuse therapeutic agents (Hsin et al., 2003).

Dopamine Uptake Inhibitor Synthesis : Ironside et al. (2002) described the development of a robust process for the preparation of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a dopamine uptake inhibitor, in kilogram quantities, focusing on eliminating chromatographic purifications and improving overall yield (Ironside et al., 2002).

Antibacterial Activity : Xu et al. (2012) synthesized a Schiff base, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA), and investigated its antibacterial activity against various bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012).

Application in Flue Gas Desulfurization : Shi Chengwu (2011) worked on the synthesis of 1,4-Bis(2-hydroxypropyl)piperazine (HPP) from piperazine and propene oxide, investigating its application in flue gas desulfurization. The study also assessed the influence of SO42- on the volatile loss of HPP (Shi Chengwu, 2011).

Antibacterial Schiff Bases : Xu et al. (2018) synthesized two bis-Schiff bases containing a piperazine ring and investigated their antibacterial activity against various bacteria (Xu et al., 2018).

Synthesis of Polynitrile Compounds : Xu et al. (2011) reported the synthesis of N,N,N′,N′-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, a new polynitrile compound, and its characterization including crystal structure and thermal behavior (Xu et al., 2011).

Self-Assembly Studies : Yang et al. (2009) studied the self-assembly of perylene bisimide derivatives bearing complementary hydrogen-bonding moieties, including compounds with a piperazine structure, and investigated their morphological characteristics (Yang et al., 2009).

Eigenschaften

IUPAC Name |

1-[4-[2-[bis(2-hydroxypropyl)amino]ethyl]piperazin-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N3O3/c1-13(19)10-17-7-4-16(5-8-17)6-9-18(11-14(2)20)12-15(3)21/h13-15,19-21H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGZYBYVLMNLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CCN(CC(C)O)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958720 | |

| Record name | 1,1'-({2-[4-(2-Hydroxypropyl)piperazin-1-yl]ethyl}azanediyl)di(propan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine | |

CAS RN |

3768-41-0 | |

| Record name | NSC 78475 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-({2-[4-(2-Hydroxypropyl)piperazin-1-yl]ethyl}azanediyl)di(propan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-(N,N-BIS-(2-HYDROXYPROPYL)-AMINO)-ETHYL)-4-(2-HYDROXYPROPYL)-PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B1329636.png)